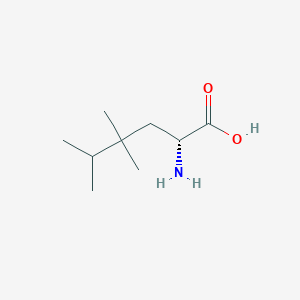
(R)-2-Amino-4,4,5-trimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-4,4,5-trimethylhexanoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of three methyl groups on the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,5-trimethylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often require a hydrogen pressure of around 50-100 psi and a temperature range of 25-50°C.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is another approach, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-amino-4,4,5-trimethylhexanoic acid in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-4,4,5-trimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
(2R)-2-amino-4,4,5-trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R)-2-amino-4,4,5-trimethylhexanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of the amino group and the chiral center plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4,4,5-trimethylhexanoic acid: The enantiomer of the compound with different stereochemistry.
2-amino-4,4,5-trimethylpentanoic acid: A similar compound with a shorter carbon chain.
2-amino-4,4-dimethylhexanoic acid: A compound with fewer methyl groups on the hexanoic acid chain.
Uniqueness
(2R)-2-amino-4,4,5-trimethylhexanoic acid is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(2R)-2-amino-4,4,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)9(3,4)5-7(10)8(11)12/h6-7H,5,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
VHGBWAQCQHMMME-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)C(C)(C)C[C@H](C(=O)O)N |
SMILES canonique |
CC(C)C(C)(C)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


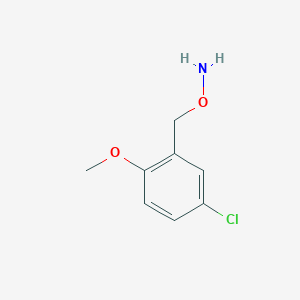

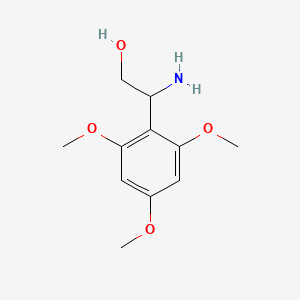

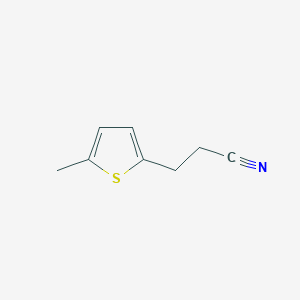
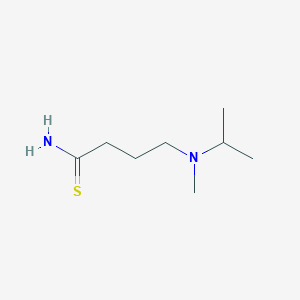

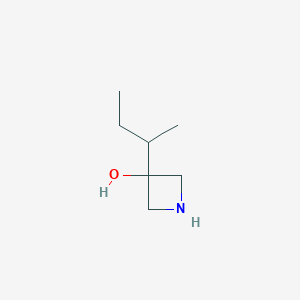
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
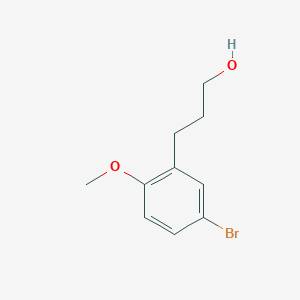
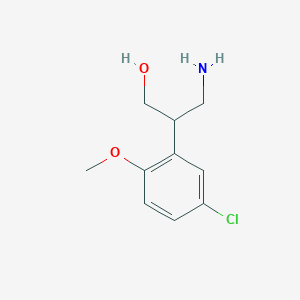
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)


